molecular formula C25H23ClN4O5 B2962830 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 946213-28-1

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2962830
CAS No.: 946213-28-1
M. Wt: 494.93
InChI Key: WBBAMAPNPBEFTC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group, a dihydropyridinone core (4,6-dimethyl-2-oxo-1,2-dihydropyridinyl), and an N-(3,4-dimethoxyphenyl)acetamide moiety. Key features include:

  • 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, enhancing target binding .
  • Substituent diversity: The 3-chlorophenyl and 3,4-dimethoxyphenyl groups influence lipophilicity and electronic effects, critical for bioactivity .

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O5/c1-14-10-15(2)30(13-21(31)27-18-8-9-19(33-3)20(12-18)34-4)25(32)22(14)24-28-23(29-35-24)16-6-5-7-17(26)11-16/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBAMAPNPBEFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Pyridinone Moiety: The pyridinone ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-ketoester.

    Coupling Reactions: The chlorophenyl group and the dimethoxyphenylacetamide group are introduced through coupling reactions, often using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: N-(3-Chloro-4-Methoxyphenyl)-2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxo-1(2H)-Pyridinyl}Acetamide

This analog differs in two key substituents:

Oxadiazole substituent : 4-Chlorophenyl vs. 3-chlorophenyl in the target compound.

Acetamide group : 3-Chloro-4-methoxyphenyl vs. 3,4-dimethoxyphenyl.

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog
Oxadiazole substituent 3-Chlorophenyl 4-Chlorophenyl
Acetamide substituent 3,4-Dimethoxyphenyl 3-Chloro-4-methoxyphenyl
Molecular formula C₂₆H₂₄ClN₃O₅ C₂₅H₂₁Cl₂N₃O₄
Calculated molecular weight 506.94 g/mol 510.32 g/mol
Key functional groups Methoxy (electron-donating) Chloro (electron-withdrawing)

Impact of Substituent Position :

  • Chlorine position : The meta (3-chloro) vs. para (4-chloro) configuration alters electronic effects. A para-substituted chlorine may enhance steric hindrance, while meta substitution could optimize π-π stacking in target binding .

Comparison with Heterocyclic Derivatives

1,2,3-Dithiazole Derivatives
  • Bioactivity : Dithiazoles exhibit antimicrobial and antitumor activity (e.g., MIC values of 2–8 µg/mL against Staphylococcus aureus) .
  • Synthetic routes : Dithiazoles often require reactive intermediates like 5-chloro-1,2,3-dithiazolium salts , whereas 1,2,4-oxadiazoles are typically synthesized via cyclization of amidoximes and carboxylic acids.

Key Difference : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than sulfur-containing dithiazoles, which may oxidize in vivo .

Pharmacological Potential and SAR Trends

  • Antimicrobial activity : Chlorophenyl-substituted oxadiazoles show enhanced activity against Gram-positive bacteria compared to unsubstituted analogs .

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